molecular formula C11H20ClNO2 B1379579 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride CAS No. 112776-03-1

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride

Cat. No.: B1379579
CAS No.: 112776-03-1
M. Wt: 233.73 g/mol
InChI Key: ZEXYBRZUYXERGX-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride is a chemical hybrid molecule incorporating both piperidine and tetrahydropyran (oxane) ring systems. The piperidine ring, particularly piperidin-4-one derivatives, is a recognized pharmacophore in medicinal chemistry, frequently serving as a versatile synthetic intermediate for developing compounds with diverse biological profiles . These derivatives are known to be synthesized via methods such as the Mannich reaction and have been reported to possess various pharmacological activities in research settings, making the piperidin-4-one nucleus a structure of continued interest for the development of new therapeutic agents . The specific molecular architecture of this compound, which features a piperidine group linked to a 4-oxanone ring, suggests its potential utility in early-stage chemical research. It may be investigated as a key building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at exploring new chemical space. This product is strictly for research use and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYBRZUYXERGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxan-4-one Core

Oxan-4-one (tetrahydropyran-4-one) can be prepared by known methods such as cyclization of appropriate hydroxy ketones or by catalytic hydrogenation of pyranones. This core is a six-membered cyclic ketone with an oxygen heteroatom.

Introduction of Piperidin-1-ylmethyl Group

The key step involves the nucleophilic substitution or reductive amination to attach the piperidin-1-ylmethyl group at the 3-position of the oxan-4-one ring. Common methods include:

  • Reductive amination: Reacting 3-oxanone derivatives with piperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to form the 3-(piperidin-1-ylmethyl) substitution.
  • Alkylation: Using a suitable halomethyl derivative of oxan-4-one with piperidine under basic conditions to substitute the halogen with the piperidinyl group.

Hydrochloride Salt Formation

The free base of 3-(piperidin-1-ylmethyl)oxan-4-one is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or dichloromethane at controlled temperature (0–25 °C) to form the hydrochloride salt, which improves stability and solubility.

Detailed Example Procedure

Based on analogous procedures from related piperidine-oxanone derivatives and hydrochloride salt syntheses, the following detailed method is illustrative:

Step Reagents & Conditions Description Yield (%)
1. Preparation of 3-(piperidin-1-ylmethyl)oxan-4-one Mix oxan-4-one (1 eq) with piperidine (1.2 eq) in ethanol; add sodium triacetoxyborohydride (1.5 eq); stir at room temperature for 12 h Reductive amination to attach piperidin-1-ylmethyl group at 3-position 65–75%
2. Isolation of free base Concentrate reaction mixture under reduced pressure; extract with ethyl acetate; wash and dry organic layer Obtain crude 3-(piperidin-1-ylmethyl)oxan-4-one -
3. Formation of hydrochloride salt Dissolve crude free base in ethanol; bubble dry HCl gas or add ethanolic HCl solution; stir at 0–25 °C for 3 h Formation of hydrochloride salt 80–90%

Research Findings and Analytical Data

  • Yield and Purity: Yields for the reductive amination step typically range from 65% to 75%, with hydrochloride salt formation yielding 80% to 90%, indicating efficient conversion and salt formation.
  • Characterization: The hydrochloride salt is usually isolated as a crystalline solid, confirmed by melting point determination and spectroscopic methods such as NMR and mass spectrometry.
  • Stability: Hydrochloride salts exhibit enhanced stability and improved solubility in polar solvents compared to their free base counterparts.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Solvent Ethanol, Dichloromethane Ethanol preferred for salt formation
Temperature 0–25 °C Controlled to avoid decomposition
Reducing Agent Sodium triacetoxyborohydride or NaBH3CN Mild reducing agents for reductive amination
Reaction Time 12 h (amination), 3 h (salt formation) Sufficient for complete conversion
Yield (free base) 65–75% Moderate to good yield
Yield (hydrochloride salt) 80–90% High yield, stable salt form

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

    Reduction: Reduction reactions can convert the oxanone moiety to an alcohol group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxanone and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Piperidinylmethyl Derivatives

Compounds such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (11) and 5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole (13) () share the piperidinylmethyl motif but differ in the indole core. Key distinctions include:

  • Synthetic Yields : Compound 11 (5-iodo substitution) was synthesized in 85% yield, while 13 (5-methoxy substitution) achieved 76% yield, suggesting steric and electronic effects influence reactivity .

Phenolic Piperidinylmethyl Derivatives

Phenol-derived analogs like 2-(Piperidin-1-ylmethyl)phenol (21) and 8-(Piperidin-1-ylmethyl)isoquinolin-5-ol (30) () demonstrate:

  • Substituent Effects: Electron-donating groups (e.g., methoxy in compound 23) enhance yields (55–61%), whereas bulky substituents (e.g., 2,6-di-isopropylphenol) shift selectivity toward diphenoxymethane derivatives (e.g., 27) .
  • High-Yielding Reactions : Naphthol derivatives (28, 29) achieved yields >85%, attributed to the stability of the naphthalene system .

Oxane vs. Non-Oxane Analogs

The guanidine derivative N-Cyano-N'-[7-[...]propyl]guanidine (23) () incorporates a piperidinylmethyl-phenoxy group but lacks the oxane ring. Its lower yield (41%) and complex NMR profile reflect challenges in synthesizing multi-functional analogs compared to simpler oxane-based structures .

Functional Group and Reactivity Comparison

Piperidinylmethyl Substituent Position

  • Indole vs. Oxane : In indole derivatives, piperidinylmethyl groups bind to nitrogen (1-position), whereas in 3-(Piperidin-1-ylmethyl)oxan-4-one, the group attaches to the oxane carbon (3-position). This positional difference may alter solubility and bioactivity .
  • Phenolic vs. Aniline Derivatives: lists 3-(Piperidin-1-ylmethyl)aniline, which lacks the oxane ring but shares the piperidinylmethyl-aniline backbone. Its higher melting point (106–109°C) compared to liquid oxane derivatives suggests increased crystallinity due to hydrogen bonding .

Data Tables for Key Analogs

Table 1: Comparison of Piperidinylmethyl-Indole Derivatives

Compound ID Substituent Yield (%) Key NMR Shift (δ, ppm) Reference
11 5-Iodo 85 7.85 (s, 1H, indole H)
13 5-Methoxy 76 3.83 (s, 3H, OCH3)
16 2-Methyl 68 2.45 (s, 3H, CH3)

Table 2: Phenolic and Naphtholic Derivatives

Compound ID Core Structure Yield (%) Notable Feature Reference
21 2-(Piperidinyl)phenol 55 Electron-donating substituent
28 2-(Piperidinyl)naphthol 90 High stability
30 8-(Piperidinyl)isoquinolinol 87 Heteroaromatic core

Biological Activity

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its oxanone structure, which is a cyclic ketone, combined with a piperidine moiety. Its chemical formula is C11_{11}H16_{16}ClN1_{1}O2_{2}, and its molecular weight is approximately 229.7 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with piperidine and oxanone structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial effects, comparable to known antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis128

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM)
Acetylcholinesterase5.2
Urease2.1

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The piperidine ring enhances its lipophilicity, allowing better penetration into cell membranes and facilitating interactions with target proteins.

Interaction Studies

Molecular docking studies have suggested that the compound binds effectively to the active sites of AChE and other relevant enzymes, leading to inhibition of their activity. This interaction likely involves hydrogen bonding and hydrophobic interactions due to the structural characteristics of the compound.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Neuroprotective Effects : A study on related piperidine derivatives demonstrated neuroprotective effects in animal models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function.
  • Anticancer Activity : Another investigation revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and liver cancer cells, suggesting potential applications in oncology.

Q & A

Basic Question: What are the standard synthetic routes for 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to introduce the piperidine and oxanone moieties. For example, piperidine derivatives are often synthesized via alkylation of a piperidine precursor with a suitable halide or carbonyl compound, followed by salt formation with HCl . Optimization includes:

  • Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in nucleophilic substitutions .
  • Catalysts : Using bases like triethylamine to deprotonate intermediates and improve yield.
    Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .

Advanced Question: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving stereochemistry and confirming the hydrochloride salt formation. SHELXL (part of the SHELX suite) refines crystal structures by:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
  • Hydrogen placement : SHELXL’s riding model assigns H-atoms accurately, crucial for verifying the protonation state of the piperidine nitrogen .
  • Twinning analysis : For crystals with twinning, SHELXD/SHELXE can deconvolute overlapping reflections .

Basic Question: What analytical techniques are recommended for characterizing purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity; mobile phases often combine acetonitrile and ammonium acetate buffers .
  • NMR spectroscopy : ¹H NMR confirms the presence of the oxan-4-one ring (δ ~2.5–3.5 ppm for methylene groups adjacent to the ketone) and piperidine protons (δ ~1.4–2.8 ppm) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature, ensuring stability under storage conditions (e.g., <40°C, anhydrous environments) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core modifications : Introducing substituents at the piperidine nitrogen (e.g., alkyl groups) can modulate lipophilicity and target binding. Fluorination at strategic positions (e.g., 3-fluoropiperidine analogs) improves metabolic stability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., GPCRs or kinases) .
  • In vitro assays : Functional assays (e.g., cAMP modulation for GPCR targets) validate predicted activity .

Basic Question: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Spill management : Neutralize acid spills with sodium bicarbonate; collect residues in approved chemical waste containers .

Advanced Question: How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Batch variability : Compare Certificate of Analysis (CoA) data (e.g., purity, salt form) between studies. Impurities >2% can skew bioactivity .
  • Assay conditions : Replicate experiments using identical buffer pH, temperature, and cell lines. For example, variations in serum concentration (e.g., 5% vs. 10% FBS) affect cell viability results .
  • Statistical validation : Apply ANOVA or t-tests to confirm significance; outliers may indicate undetected degradation .

Basic Question: How does the hydrochloride salt form influence solubility and formulation?

Methodological Answer:

  • Solubility enhancement : The hydrochloride salt increases aqueous solubility via ion-dipole interactions, critical for in vivo studies (e.g., ≥10 mg/mL in PBS) .
  • Formulation stability : Lyophilization with cryoprotectants (e.g., trehalose) prevents aggregation in solution. Monitor pH (6.0–7.4) to avoid freebase precipitation .

Advanced Question: Can computational models predict metabolic pathways or toxicity profiles?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cells) and cytochrome P450 interactions. Piperidine derivatives often undergo N-dealkylation as a primary metabolic route .
  • Toxicity screening : Use Derek Nexus or ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for reactive metabolites) .
  • Retrosynthesis planning : AI-driven platforms (e.g., Chematica) propose synthetic routes with minimized hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride
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